molecular formula C23H26N2O6 B1225826 Panamesine CAS No. 139225-22-2

Panamesine

Cat. No.: B1225826
CAS No.: 139225-22-2
M. Wt: 426.5 g/mol
InChI Key: NINYZUDVKTUKIA-IBGZPJMESA-N
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Description

Panamesine, also known by its developmental code name EMD-57455, is a sigma receptor antagonist that was under development by Merck as a potential antipsychotic for the treatment of schizophrenia in the 1990s. It is a selective antagonist of both sigma receptor subtypes, the sigma-1 and sigma-2 receptors .

Biochemical Analysis

Biochemical Properties

Panamesine is a selective antagonist of both sigma receptor subtypes, the σ1 and σ2 receptors, with an IC50 value of 6 nM . It also interacts with dopamine D2 and D3 receptors, exhibiting potent antidopaminergic activity . The major metabolite of this compound, EMD-59983, retains high affinity for sigma receptors and dopamine receptors . These interactions suggest that this compound can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects.

Cellular Effects

This compound has been shown to influence various cellular processes. In studies involving patients with schizophrenia, this compound improved psychometric variables without causing significant side effects related to the extrapyramidal motoric system . It also did not increase plasma cytokine and soluble cytokine receptor levels, indicating an absence of immunomodulation . Additionally, this compound increased sleep efficiency and reduced time spent awake, demonstrating sleep-consolidating effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its antagonistic action on sigma receptors. By binding to these receptors, this compound inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways . The drug’s interaction with dopamine receptors further contributes to its antipsychotic effects by inhibiting dopamine-mediated signaling . These combined actions help in reducing symptoms of schizophrenia and improving overall mental health.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stable effects over time. Studies have indicated that this compound does not degrade rapidly and maintains its efficacy in both in vitro and in vivo conditions . Long-term studies have demonstrated that this compound continues to exert its antipsychotic effects without significant loss of potency or stability . This stability is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Lower doses have been effective in reducing psychotic symptoms without causing significant side effects . Higher doses may lead to mild dyskinetic movements and other adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is metabolized into its major metabolite, EMD-59983, which retains high affinity for sigma and dopamine receptors . The metabolic pathways involve enzymatic reactions that convert this compound into its active form, allowing it to exert its therapeutic effects. These pathways are essential for understanding the drug’s pharmacokinetics and optimizing its clinical use.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with membrane transporters that facilitate its movement across cellular membranes . These transporters play a crucial role in the drug’s absorption, distribution, metabolism, and elimination (ADME) processes . Understanding these mechanisms is vital for optimizing this compound’s therapeutic efficacy.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific cellular compartments. The drug is directed to its target sites through mechanisms such as directed transport and passive diffusion . These processes ensure that this compound reaches its intended receptors and exerts its effects efficiently. The localization of this compound within cells is crucial for its activity and therapeutic potential.

Preparation Methods

The synthesis of Panamesine involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves the following steps:

    Formation of the oxazolidinone ring: This is achieved through the reaction of an appropriate amine with an isocyanate.

    Introduction of the piperidine ring: This involves the reaction of the oxazolidinone intermediate with a piperidine derivative.

    Functionalization of the aromatic rings:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Panamesine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted aromatic compounds.

Scientific Research Applications

Panamesine has been studied extensively for its potential use in the treatment of schizophrenia. It has shown promise as an antipsychotic agent due to its ability to selectively antagonize sigma receptors, which are implicated in the pathophysiology of schizophrenia . Additionally, this compound has been investigated for its effects on sleep patterns and immune response in patients with schizophrenia .

In the field of chemistry, this compound serves as a valuable tool for studying sigma receptor biology and the development of new sigma receptor ligands.

Comparison with Similar Compounds

Panamesine is unique among sigma receptor antagonists due to its high selectivity for both sigma-1 and sigma-2 receptors. Similar compounds include:

Compared to these compounds, this compound has shown a unique profile of receptor selectivity and pharmacological effects, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINYZUDVKTUKIA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160971
Record name Panamesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139225-22-2
Record name Panamesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139225-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panamesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panamesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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